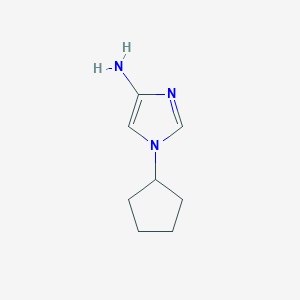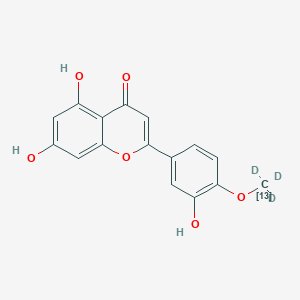
Diosmeting 13C d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diosmeting 13C d3 is a labeled compound used extensively in scientific research. It is a derivative of diosmetin, a naturally occurring flavonoid found in various plants, including citrus fruits and herbs. The labeling with carbon-13 (13C) and deuterium (d3) allows for detailed studies in metabolomics, natural product chemistry, and other fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diosmeting 13C d3 involves the incorporation of carbon-13 and deuterium into the diosmetin molecule. This can be achieved through isotopic labeling techniques, where the precursor molecules are enriched with 13C and d3. The reaction conditions typically involve controlled environments to ensure the precise incorporation of these isotopes .
Industrial Production Methods
Industrial production of this compound requires advanced facilities capable of handling isotopic labeling. The process involves the use of specialized equipment to maintain the purity and consistency of the labeled compound. The production scale can vary depending on the demand for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Diosmeting 13C d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often analyzed using techniques like nuclear magnetic resonance (NMR) and mass spectrometry to understand the compound’s structure and behavior .
Applications De Recherche Scientifique
Diosmeting 13C d3 has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Diosmeting 13C d3 involves its interaction with various molecular targets and pathways. It is known to inhibit cytochrome P450 enzymes and signal transducer and activator of transcription 3 (STAT3), contributing to its anti-inflammatory and anticancer properties . The labeled isotopes allow for detailed studies of these interactions at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diosmetin: The parent compound of Diosmeting 13C d3, known for its antioxidant and anti-inflammatory properties.
Uniqueness
This compound stands out due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This unique feature makes it invaluable for research in metabolomics, natural product chemistry, and other fields requiring detailed molecular insights .
Propriétés
Formule moléculaire |
C16H12O6 |
|---|---|
Poids moléculaire |
304.27 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-[3-hydroxy-4-(trideuterio(113C)methoxy)phenyl]chromen-4-one |
InChI |
InChI=1S/C16H12O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-7,17-19H,1H3/i1+1D3 |
Clé InChI |
MBNGWHIJMBWFHU-KQORAOOSSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


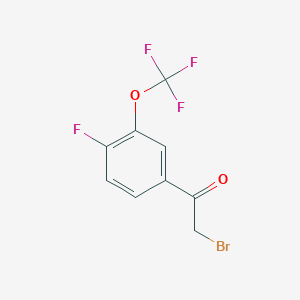
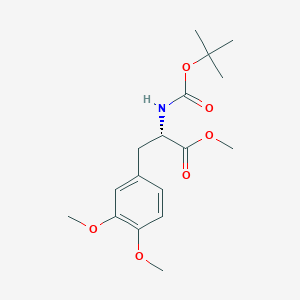
![2-fluoro-1-[(3R,4R,5S)-5-hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B13442886.png)
![methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13442897.png)
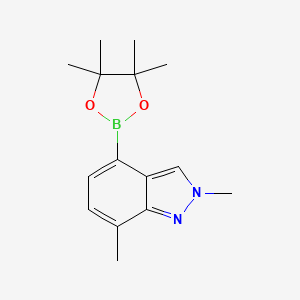
![[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-2-hydroxy-](/img/structure/B13442907.png)
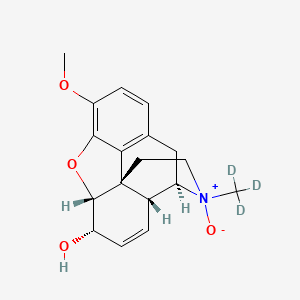
![(R)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13442926.png)
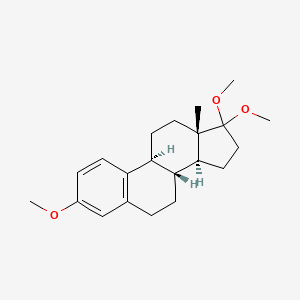
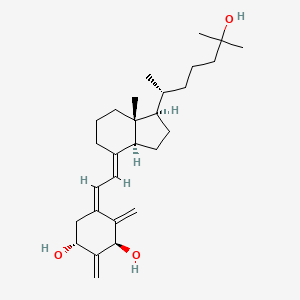
![(1R,2R,6S,7S)-4,4-dimethyl-3,5,8,9-tetraoxatricyclo[5.2.2.02,6]undec-10-ene](/img/structure/B13442935.png)
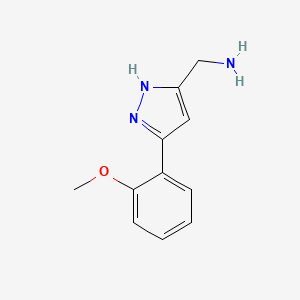
![N-[p-(Acetylmercuric)phenyl]maleamate](/img/structure/B13442941.png)
